molecular formula C9H17NO2 B8221740 8,8-Dimethoxy-3-azabicyclo[3.2.1]octane

8,8-Dimethoxy-3-azabicyclo[3.2.1]octane

Cat. No.: B8221740
M. Wt: 171.24 g/mol
InChI Key: KANBULSMSRIOJL-UHFFFAOYSA-N
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Description

8,8-Dimethoxy-3-azabicyclo[3.2.1]octane is a bicyclic compound that belongs to the family of tropane alkaloids.

Preparation Methods

The synthesis of 8,8-Dimethoxy-3-azabicyclo[3.2.1]octane can be achieved through several routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

8,8-Dimethoxy-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

8,8-Dimethoxy-3-azabicyclo[321]octane has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a model compound for studying the structure-activity relationships of tropane alkaloidsIn industry, it is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 8,8-Dimethoxy-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. As a member of the tropane alkaloid family, it is likely to interact with neurotransmitter receptors in the brain, such as the dopamine and acetylcholine receptors. This interaction can lead to various physiological effects, including changes in neurotransmitter levels and receptor activity .

Comparison with Similar Compounds

8,8-Dimethoxy-3-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as 8-oxa-3-azabicyclo[3.2.1]octane and 8-oxo-3-azabicyclo[3.2.1]octane. These compounds share a similar bicyclic structure but differ in their functional groups, which can lead to differences in their chemical reactivity and biological activity. The unique feature of this compound is the presence of two methoxy groups at the 8-position, which can influence its chemical properties and interactions with biological targets .

Properties

IUPAC Name

8,8-dimethoxy-3-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-11-9(12-2)7-3-4-8(9)6-10-5-7/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANBULSMSRIOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CCC1CNC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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